molecular formula C15H26N4O7 B12580955 N-Acetyl-L-seryl-L-leucyl-L-asparagine CAS No. 305340-15-2

N-Acetyl-L-seryl-L-leucyl-L-asparagine

Cat. No.: B12580955
CAS No.: 305340-15-2
M. Wt: 374.39 g/mol
InChI Key: PJHGAUCVYIRLIZ-DCAQKATOSA-N
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Description

N-Acetyl-L-seryl-L-leucyl-L-asparagine is a synthetic peptide composed of four amino acids: N-acetylated serine, leucine, and asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-seryl-L-leucyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-seryl-L-leucyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the peptide bonds, leading to the breakdown of the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can result in the formation of a hydroxyl group, while reduction can lead to the cleavage of peptide bonds.

Scientific Research Applications

N-Acetyl-L-seryl-L-leucyl-L-asparagine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of novel materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of N-Acetyl-L-seryl-L-leucyl-L-asparagine involves its interaction with specific molecular targets and pathways. The acetylated serine residue can interact with enzymes and receptors, modulating their activity. The leucine and asparagine residues contribute to the peptide’s overall structure and stability, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-L-leucyl-L-seryl-L-alanine
  • N-Acetyl-L-alanyl-L-glutamine
  • N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine

Uniqueness

N-Acetyl-L-seryl-L-leucyl-L-asparagine is unique due to its specific sequence and the presence of an acetylated serine residue. This modification can enhance its stability and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

305340-15-2

Molecular Formula

C15H26N4O7

Molecular Weight

374.39 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoic acid

InChI

InChI=1S/C15H26N4O7/c1-7(2)4-9(18-14(24)11(6-20)17-8(3)21)13(23)19-10(15(25)26)5-12(16)22/h7,9-11,20H,4-6H2,1-3H3,(H2,16,22)(H,17,21)(H,18,24)(H,19,23)(H,25,26)/t9-,10-,11-/m0/s1

InChI Key

PJHGAUCVYIRLIZ-DCAQKATOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C

Origin of Product

United States

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